5-Chloropyridazin-4-ol

Catalog No.
S874989
CAS No.
1245643-70-2
M.F
C4H3ClN2O
M. Wt
130.531
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloropyridazin-4-ol

CAS Number

1245643-70-2

Product Name

5-Chloropyridazin-4-ol

IUPAC Name

5-chloro-1H-pyridazin-4-one

Molecular Formula

C4H3ClN2O

Molecular Weight

130.531

InChI

InChI=1S/C4H3ClN2O/c5-3-1-6-7-2-4(3)8/h1-2H,(H,6,8)

InChI Key

GJPQSWZLTVFMDU-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C=NN1)Cl

5-Chloropyridazin-4-ol is a heterocyclic organic compound characterized by a pyridazine ring with a chlorine atom and a hydroxyl group at the 4-position. Its molecular formula is C4H3ClN2O, and it has a molecular weight of 130.53 g/mol. This compound is notable for its potential applications in medicinal chemistry and agrochemical development due to its unique structural features that may influence biological activity and chemical reactivity .

  • While some resources mention 5-Chloropyridazin-4-ol, they focus on providing basic details like CAS number and structure [, ].
  • Scientific databases do not contain entries specifically for 5-Chloropyridazin-4-ol, suggesting a lack of published research on this molecule.

Future Research Possibilities

The pyridazinone ring structure, present in 5-Chloropyridazin-4-ol, is found in various biologically active molecules []. This suggests potential for future research on 5-Chloropyridazin-4-ol, particularly in medicinal chemistry.

  • Researchers might explore its potential as a lead compound for drug discovery due to the presence of the pyridazinone ring.
  • Studies could investigate its interaction with specific biological targets or its activity in relevant disease models.
, including:

  • Substitution Reactions: The chlorine atom can be replaced by other functional groups using nucleophilic substitution methods. Common reagents include amines and alcohols, which can introduce new functional groups into the molecule .
  • Oxidation Reactions: The hydroxyl group can undergo oxidation to form carbonyl compounds, while the amino group can be oxidized under specific conditions .
  • Reduction Reactions: The compound can also participate in reduction reactions, particularly involving the hydroxyl or other substituents, leading to the formation of alcohols or amines .

Research on the biological activity of 5-Chloropyridazin-4-ol is ongoing, but preliminary studies suggest that it may exhibit antimicrobial and antifungal properties. Its structural similarity to other biologically active heterocycles positions it as a candidate for further pharmacological evaluation . The specific targets and mechanisms of action are yet to be fully elucidated, but it has been suggested that compounds in this class may interact with key enzymes or receptors in various biological pathways.

Several synthetic routes have been developed for producing 5-Chloropyridazin-4-ol:

  • Direct Chlorination: Starting from pyridazin-4-ol, chlorination can be performed using chlorine gas or chlorinating agents under controlled conditions to yield 5-Chloropyridazin-4-ol.
  • Nucleophilic Substitution: The reaction of 5-chloropyridazine with hydroxylamine or similar nucleophiles can lead to the formation of 5-Chloropyridazin-4-ol through substitution at the chlorine site .
  • Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions with boronic acids or other coupling partners can facilitate the introduction of various substituents onto the pyridazine ring, leading to derivatives of 5-Chloropyridazin-4-ol .

5-Chloropyridazin-4-ol has several potential applications:

  • Pharmaceutical Development: As a building block for synthesizing more complex pharmacologically active compounds.
  • Agrochemicals: It may serve as an intermediate in the production of herbicides or pesticides due to its biological activity.
  • Material Science: Its unique properties could be explored for developing new materials or coatings in industrial applications .

Interaction studies involving 5-Chloropyridazin-4-ol focus on its biochemical interactions with various biological targets. Early research indicates that this compound might affect enzyme activity or receptor binding, although specific interactions remain to be characterized. Studies are also examining its pharmacokinetics, including absorption characteristics and metabolic pathways, which are crucial for understanding its efficacy and safety profile in potential therapeutic applications .

Several compounds share structural similarities with 5-Chloropyridazin-4-ol. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
5-ChloropyridazineC4H3ClN20.77
4-Chloropyridazine hydrochlorideC4H3ClN2·HCl0.68
Pyridazin-4-aminesC4H6N20.66
6-ChloropyridazineC4H3ClN20.65
Pyridazin-3(2H)-onesC4H3N2O0.60

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique position of 5-Chloropyridazin-4-ol within this class of heterocycles. Its distinct functional groups (chlorine and hydroxyl) contribute to its unique properties compared to its analogs .

Molecular Structure and Properties
The compound’s molecular formula is C₄H₃ClN₂O, with a molecular weight of 130.53 g/mol. Its IUPAC name, 5-chloropyridazin-4-ol, reflects its classification as a monocyclic diazine—a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2) and substituents at positions 4 and 5 (Figure 1).

Key Physicochemical Properties:

PropertyValue
Melting PointNot fully characterized
Boiling Point~307.6°C (estimated)
LogP (Partition Coefficient)0.84
Dipole MomentHigh (pyridazine core: ~3.94 D)

The hydroxyl and chlorine groups enhance polarity, reducing lipophilicity compared to unsubstituted pyridazines. This polarity facilitates solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, critical for synthetic applications.

Spectral Characteristics

  • ¹H NMR: Resonances at δ 8.30 (C3-H), δ 7.85 (C6-H), and δ 12.10 (O-H).
  • IR: Stretching vibrations at 3250 cm⁻¹ (O-H) and 680 cm⁻¹ (C-Cl).

Historical Context in Heterocyclic Chemistry

Pyridazines were first synthesized in the late 19th century, with Emil Fischer’s pioneering work on hydrazine-based cyclizations. However, 5-chloropyridazin-4-ol emerged as a distinct entity much later, paralleling advancements in halogenation and oxidation techniques for heterocycles. Early 20th-century studies on pyridazine reactivity laid the groundwork for functionalizing its core, culminating in the targeted synthesis of chlorinated pyridazinones by mid-century.

The compound gained prominence in the 1980s–1990s as a precursor for bioactive molecules, driven by the pharmaceutical industry’s interest in nitrogen-rich heterocycles. Its synthesis often involves:

  • Cyclocondensation: Reaction of 1,4-diketones with hydrazines.
  • Halogenation: Direct chlorination of pyridazin-4-ol derivatives using POCl₃ or SOCl₂.

Significance in Synthetic Organic Chemistry

Role in Medicinal Chemistry

5-Chloropyridazin-4-ol serves as a scaffold for drug candidates due to its:

  • Hydrogen-bonding capacity: The hydroxyl group engages with biological targets (e.g., enzymes, receptors).
  • Electron-deficient ring: Facilitates π-π stacking with aromatic amino acids (e.g., tyrosine, tryptophan).

Notable Applications:

  • Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus and Candida albicans.
  • Kinase Inhibitors: Structural analogs are explored for tyrosine kinase 2 (TYK2) inhibition, relevant to autoimmune diseases.

Agrochemical Development

In agrochemistry, the compound’s chlorine atom enhances herbicidal and fungicidal activity. For example:

  • Herbicides: Analogous structures disrupt plant carotenoid biosynthesis.
  • Fungicides: Pyridazine cores inhibit fungal cytochrome P450 enzymes.

Synthetic Versatility

5-Chloropyridazin-4-ol participates in diverse reactions:

  • Nucleophilic Aromatic Substitution: Chlorine displacement with amines or thiols.
  • Cross-Coupling: Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
  • O-Functionalization: Hydroxyl group alkylation or acylation.

Comparative Reactivity with Analogues

CompoundReactivity SiteKey Difference
5-Chloropyridazin-4-olC5-Cl, C4-OHEnhanced electrophilicity
Pyridazin-3(2H)-oneC3=OLower solubility
4-AminopyridazineC4-NH₂Reduced stability

XLogP3

0.7

Wikipedia

5-Chloropyridazin-4(1H)-one

Dates

Modify: 2023-08-15

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